molecular formula C22H22N2O5 B2886439 N-(3,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 400077-79-4

N-(3,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2886439
CAS No.: 400077-79-4
M. Wt: 394.427
InChI Key: JVRNUUFUZJTVSQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
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Biological Activity

N-(3,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C22H22N2O5
  • Molecular Weight: 394.43 g/mol
  • CAS Number: 400077-79-4

This compound features a pyridine core substituted with methoxy and dimethoxy phenyl groups, which may contribute to its biological activities.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity: In studies involving analogs of this compound, significant cytotoxicity was observed against a panel of human tumor cell lines with IC50 values in the nanomolar range. Such findings suggest that the compound could be a potential candidate for further development as an anticancer agent .

The mechanisms by which these compounds exert their effects are still under investigation. However, several studies have pointed towards the following potential mechanisms:

  • Inhibition of Cell Proliferation: Compounds in this class may inhibit cell growth by inducing apoptosis or necrosis in cancer cells.
  • Impact on Cell Cycle: Some studies suggest that these compounds may interfere with cell cycle progression, leading to cell death .

Study 1: Cytotoxicity Assessment

A study conducted on a series of piperidone derivatives demonstrated that certain modifications led to enhanced cytotoxicity against T-lymphocyte cell lines. The compound's structural similarities to these derivatives suggest that it may share similar mechanisms of action .

Study 2: Structure-Activity Relationship (SAR)

In exploring the structure-activity relationship of related compounds, it was found that modifications to the phenyl rings significantly influenced biological activity. The presence of methoxy groups appears to enhance lipophilicity and cellular uptake, which are critical for anticancer efficacy .

CompoundIC50 (nM)Target Cell Line
Compound A34Molt 4/C8
Compound B50CEM T-Lymphocytes
N-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxoTBDTBD

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-27-17-8-6-15(7-9-17)14-24-10-4-5-20(22(24)26)21(25)23-16-11-18(28-2)13-19(12-16)29-3/h4-13H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRNUUFUZJTVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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